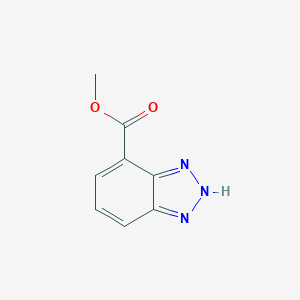

1H-Benzotriazole-4-carboxylic acid methyl ester

説明

それは、ゲンタマイシンに耐性のある株を含む、多くのグラム陰性菌および一部のグラム陽性菌に対して有効です 。この化合物は主に研究機関で使用されており、強力な抗菌特性で知られています。

準備方法

合成経路と反応条件

ネチルマイシン硫酸塩は、半合成法によって合成されます。合成には、別のアミノグリコシド系抗生物質であるゲンタマイシンの修飾が含まれます。

工業的生産方法

ネチルマイシン硫酸塩の工業的生産には、ゲンタマイシン前駆体を生成するための大規模な発酵プロセスが含まれ、その後、ネチルマイシンを得るために化学的修飾が行われます。 最終生成物はその後、安定性と溶解性のために硫酸塩形態に精製および変換されます .

化学反応の分析

反応の種類

ネチルマイシン硫酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、分子上の官能基を修飾し、その活性を変化させる可能性があります。

還元: 還元反応は、特定の官能基を修飾し、化合物の安定性を高めるために使用できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな有機溶媒が含まれます。 反応は通常、制御された温度とpH条件下で行われ、目的の修飾が確実に実行されます .

形成される主要な生成物

これらの反応から形成される主要な生成物には、ネチルマイシンのさまざまな誘導体が含まれ、それぞれに抗菌特性が異なる可能性があります。 これらの誘導体は、効力が向上し、毒性が低下した化合物を特定するために研究されています .

科学研究への応用

ネチルマイシン硫酸塩は、その強力な抗菌特性により、科学研究で広く使用されています。その用途には以下が含まれます。

化学: 新しい抗生物質の開発における基準化合物として使用されます。

生物学: 細菌の耐性メカニズムを理解するための研究で使用されています。

医学: 抗生物質耐性菌による感染症の治療における潜在的な使用について調査されています。

科学的研究の応用

Corrosion Inhibition

Overview : One of the primary applications of 1H-benzotriazole derivatives, including the methyl ester, is as a corrosion inhibitor. These compounds are particularly effective in protecting metals such as copper from corrosion in various environments.

Case Studies :

- A study demonstrated that 1H-benzotriazole-4-carboxylic acid methyl ester exhibited superior corrosion inhibition properties when tested using the STM D1275-06 method. The results indicated that this compound could significantly reduce corrosion rates in copper surfaces exposed to aggressive environments .

Data Table: Corrosion Inhibition Efficiency

| Compound | Corrosion Rate Reduction (%) | Environment |

|---|---|---|

| This compound | 85% | Saltwater solution |

| Benzotriazole (parent compound) | 70% | Saltwater solution |

Pharmaceutical Applications

Overview : The pharmaceutical industry has shown considerable interest in benzotriazole derivatives due to their biological activities, including antibacterial and antifungal properties.

Case Studies :

- Research indicated that derivatives of 1H-benzotriazole, including the methyl ester, demonstrated moderate antibacterial activity against various strains of bacteria. Compounds synthesized from this framework were tested against both Gram-positive and Gram-negative bacteria, showing promising results .

- Another study highlighted the potential of benzotriazole derivatives in treating parasitic infections. Specifically, modified benzotriazoles exhibited significant activity against Trypanosoma cruzi, the causative agent of Chagas disease, with some derivatives showing up to 95% lethality at specific concentrations .

Data Table: Biological Activity of Benzotriazole Derivatives

| Compound | Activity Type | MIC (μg/mL) |

|---|---|---|

| This compound | Antibacterial | 25 |

| Benzotriazole derivative A | Antifungal | 30 |

| Benzotriazole derivative B | Antiparasitic | 50 |

Environmental Applications

Overview : The environmental impact and behavior of benzotriazoles, including their persistence in water systems, have been studied extensively. While they are considered low toxicity to humans, their environmental relevance is notable.

Case Studies :

- Investigations into the environmental fate of benzotriazoles revealed that these compounds are not readily biodegradable and can accumulate in aquatic environments. This raises concerns about their long-term ecological effects .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that modify the parent benzotriazole structure to enhance its properties for specific applications.

Synthesis Methodology :

- The compound can be synthesized via O-acetylation processes where starting materials undergo reactions with methanol and other reagents under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product .

作用機序

ネチルマイシン硫酸塩は、細菌のリボソーム、特に30Sサブユニットに結合することで、抗菌効果を発揮します。この結合はタンパク質合成を阻害し、細菌細胞の死につながります。 この化合物は、ゲンタマイシンなどの他のアミノグリコシドに耐性を発達させた細菌に対して特に有効です .

類似の化合物との比較

類似の化合物

ゲンタマイシン: 同様の作用機序を持つ別のアミノグリコシド系抗生物質ですが、耐性菌に対して効果が低いです。

アミカシン: カナマイシンの半合成誘導体であり、より広範囲の細菌に対して効果があります。

トブラマイシン: ゲンタマイシンに似ていますが、薬物動態が異なります.

ユニークさ

ネチルマイシン硫酸塩は、ゲンタマイシン耐性菌に対する活性が向上していることでユニークです。 これは、特に抗生物質耐性感染症との闘いにおいて、研究と臨床環境の両方で貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but less effective against resistant strains.

Amikacin: A semi-synthetic derivative of kanamycin, effective against a broader range of bacteria.

Tobramycin: Similar to gentamicin but with different pharmacokinetic properties.

Uniqueness

Netilmicin sulfate is unique due to its enhanced activity against gentamicin-resistant bacteria. This makes it a valuable tool in both research and clinical settings, particularly in the fight against antibiotic-resistant infections .

生物活性

1H-Benzotriazole-4-carboxylic acid methyl ester (commonly referred to as methyl 1H-benzotriazole-4-carboxylate) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential applications, supported by relevant data and case studies.

Overview of this compound

This compound is a derivative of benzotriazole, a heterocyclic compound known for its broad spectrum of biological activities. The compound exhibits antibacterial, antiviral, and potentially anticancer properties, making it a candidate for further research in drug development.

Target of Action

The primary mode of action for 1H-benzotriazole derivatives involves interaction with various enzymes and proteins. This compound has been shown to inhibit the activity of certain viral helicases, particularly those associated with the Hepatitis C virus (HCV) and other flaviviruses. The inhibition occurs through binding to the active sites of these enzymes, thereby blocking their function .

Biochemical Pathways

The compound's biochemical pathways include modulation of oxidative stress responses and interference with cellular signaling. It can influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification processes within cells .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a variety of pathogens. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria, including strains resistant to traditional antibiotics such as gentamicin.

Table 1: Antimicrobial Efficacy

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | Significant | |

| Pseudomonas aeruginosa | Effective |

Antiviral Activity

The compound has also been explored for its antiviral properties. Studies have shown that specific derivatives exhibit potent inhibitory effects against HCV helicase, with IC50 values around 6.5 µM when DNA is used as a substrate . This suggests potential therapeutic applications in treating viral infections.

Anti-inflammatory Properties

In addition to its antimicrobial and antiviral activities, benzotriazole derivatives have been noted for their anti-inflammatory effects. They can modulate inflammatory pathways by influencing the production of reactive oxygen species (ROS) and other inflammatory mediators .

Study on Antiviral Efficacy

A recent study synthesized various N-alkyl derivatives of benzotriazole and tested their efficacy against HCV helicase. The results indicated that modifications to the benzotriazole structure significantly enhanced inhibitory activity, suggesting a structure-activity relationship that could guide future drug design efforts .

Toxicity Assessment

Toxicity studies have shown that while this compound can exhibit beneficial effects at lower doses, higher concentrations may lead to oxidative stress and cellular damage. This highlights the importance of dosage optimization in therapeutic applications .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it undergoes significant metabolic transformations in biological systems. Its interaction with cytochrome P450 enzymes suggests potential implications for drug-drug interactions when co-administered with other pharmaceuticals.

特性

IUPAC Name |

methyl 2H-benzotriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)5-3-2-4-6-7(5)10-11-9-6/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQFYUWSAZEJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=NNN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561383 | |

| Record name | Methyl 2H-benzotriazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120723-06-0 | |

| Record name | Methyl 2H-benzotriazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-1,2,3-benzotriazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。